Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate is an organic compound that can be synthesized for various chemical, biological, and industrial applications. This compound is characterized by the presence of a methyl ester group, a benzofuran moiety, a pyrrolidine ring, and a thioester linkage, making it structurally unique and functionally diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate can be achieved through a multi-step process:
Formation of the Benzofuran Moiety: : This involves the cyclization of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with suitable reagents under acidic conditions to yield the benzofuran structure.
Acetylation: : The hydroxyl group of the benzofuran can be acetylated using acetic anhydride and a base such as pyridine.
Pyrrolidine Formation: : Pyrrolidine can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.
Thioester Linkage: : This step involves the reaction of the pyrrolidine with a thioester precursor such as thioacetic acid under basic conditions.
Esterification: : The final step involves esterifying the compound with methyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scalable reaction conditions with continuous flow processes, automated purification systems, and stringent quality control to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign solvents can also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various points, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: : The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation Products: : Sulfoxides or sulfones
Reduction Products: : Alcohols or thiols
Substitution Products: : Derivatives with varied functional groups replacing the acetyl group
Scientific Research Applications
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate has significant applications across various fields:
Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive compound in pharmacological studies.
Medicine: : Explored for its therapeutic potential in the treatment of diseases due to its unique structure and reactivity.
Industry: : Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : It can modulate biochemical pathways related to inflammation, oxidation-reduction balance, or cellular signaling.
Comparison with Similar Compounds
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate stands out due to its unique combination of functional groups and structural complexity. Comparisons can be made with:
Similar Compounds
Methyl 2-((1-(2-((2,2-dimethylbenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate
Methyl 2-((1-(2-((benzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propionyl)pyrrolidin-3-yl)thio)acetate
These comparisons highlight the uniqueness of this compound, particularly in its molecular structure, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-19(2)9-13-5-4-6-15(18(13)25-19)24-11-16(21)20-8-7-14(10-20)26-12-17(22)23-3/h4-6,14H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDJQTKHMYNUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)SCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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